CID 131988640

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

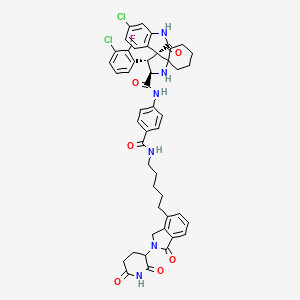

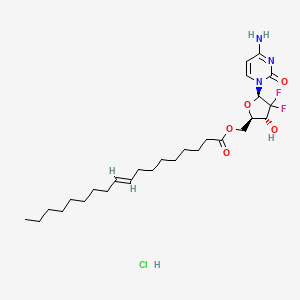

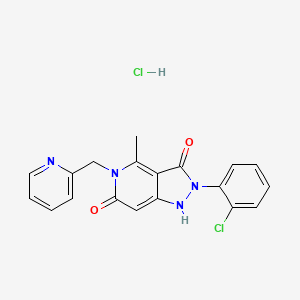

MD-222 is a first-in-class highly potent proteolysis-targeting chimera (PROTAC) degrader of the MDM2 protein. It consists of ligands for Cereblon and MDM2, and it induces rapid degradation of the MDM2 protein and activation of wild-type p53 in cells. MD-222 has shown significant anticancer effects .

Métodos De Preparación

MD-222 is synthesized by linking a Cereblon ligand with an MDM2 ligand. The synthetic route involves the formation of a five-carbon chain linked with lenalidomide, which gives MD-222 its high potency. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and efficacy of the compound .

Análisis De Reacciones Químicas

MD-222 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions are typically derivatives of MD-222 with modified functional groups .

Aplicaciones Científicas De Investigación

MD-222 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the ubiquitin-proteasome system.

Biology: Employed in research on cell cycle regulation and apoptosis.

Medicine: Investigated for its potential as an anticancer agent, particularly in cancers that retain wild-type p53.

Industry: Utilized in the development of new therapeutic strategies and drug discovery

Mecanismo De Acción

MD-222 exerts its effects by binding to the MDM2 protein and promoting its degradation through the ubiquitin-proteasome system. This leads to the activation of wild-type p53, a tumor suppressor protein that regulates the cell cycle and induces apoptosis in cancer cells. The molecular targets of MD-222 include MDM2 and Cereblon, and the pathways involved are primarily related to protein degradation and cell cycle regulation .

Comparación Con Compuestos Similares

MD-222 is unique in its high potency and specificity as a PROTAC degrader of MDM2. Similar compounds include:

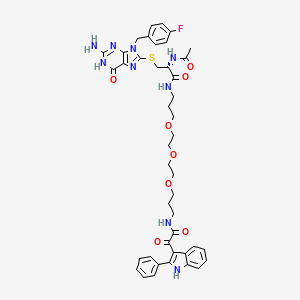

MI-1061: Another MDM2 inhibitor with lower potency compared to MD-222.

MD-224: A derivative of MD-222 with a pentynyl group linking the lenalidomide moiety, which enhances its potency.

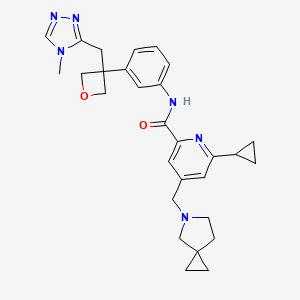

MG-277: A compound that, unlike MD-222, acts as a molecular glue and induces degradation of a translation termination factor, GSPT1, rather than MDM2

MD-222 stands out due to its ability to rapidly degrade MDM2 and activate wild-type p53, making it a promising candidate for anticancer therapy.

Propiedades

InChI |

InChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNDVCODIMOFX-MPKOGUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H47Cl2FN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B8146228.png)

![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)

![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)

![N-[3-(4-Chlorophenoxy)-4-methylphenyl]acrylamide](/img/structure/B8146303.png)